A unique and highly facile method for synthesising disulfide linked neoglycoconjugates: a new approach for remodelling of peptides and proteins
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A708701B
Abstract
An asymmetric disulfide linkage, formed by conjugation of a 5-nitropyridine-2-sulfenyl activated thioglycoside and a protein or pre-assembled peptide sequence, represents a good structural mimic of natural asparagine glycosylation.
Recommended Literature
- [1] Could new U(ii) complexes be accessible via tuning hybrid heterocalix[4]arene? A theoretical study of redox and structural properties†
- [2] New focus of the cloud point/Krafft point of nonionic/cationic surfactants as thermochromic materials for smart windows†
- [3] Mechanisms and modelling of phosphorus solid–liquid transformation during the hydrothermal processing of swine manure
- [4] Reversibility and two state behaviour in the thermal unfolding of oligomeric TIM barrel proteins†‡
- [5] Precipitation chemistry in Croatia during the period 1981–2006
- [6] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [7] A novel immobilised cobalt(iii) oxidation catalyst UK Patent application, 1999.
- [8] Coaxial electrospinning with organic solvent for controlling the size of self-assembled nanoparticles†
- [9] Template-assisted 2D self-assembled chiral Kagomé network for selective adsorption of coronene†
- [10] Expedient iron-catalyzed stereospecific synthesis of triazines via cycloaddition of aziridines with diaziridines†